3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride
CAS No.:
Cat. No.: VC13609633
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClNO2 |
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Molecular Weight | 215.67 g/mol |
IUPAC Name | 3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Standard InChI Key | WYZNGUGIWQZIPN-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(CC(=O)O)N.Cl |
Canonical SMILES | CC1=CC=CC=C1C(CC(=O)O)N.Cl |
Introduction
Structural and Stereochemical Features
3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride (C₁₀H₁₄ClNO₂) is the hydrochloride salt of the corresponding β-amino acid. The free base, 3-amino-3-(2-methylphenyl)propanoic acid, has a molecular weight of 195.21 g/mol , while the hydrochloride form increases to 231.67 g/mol due to the addition of HCl. The compound’s stereochemistry is defined by the (3R) configuration, as confirmed by its InChI key :
Key Structural Attributes:
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Chiral center: β-carbon (C3) with (R)-configuration.
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Substituents: 2-methylphenyl group at C3, carboxylic acid at C1, and protonated amino group at C3.
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Salt form: Stabilizes the amine via ionic interaction with chloride.
The phenyl ring’s methyl group at the ortho position introduces steric hindrance, influencing reactivity and molecular interactions .
Synthesis and Optimization Strategies
Hydrogenation of Dehydroamino Esters
A prevalent method for synthesizing β-aryl-β-amino acids involves hydrogenating dehydroamino esters. For example, Rhodium(I) catalysts under high-pressure H₂ (20 bar) achieve yields >90% for halogenated substrates, while Pd/C at 5 bar H₂ is effective for alkyl-substituted derivatives . Adapting this to 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride:
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Substrate Preparation: Methyl (E)-3-(2-methylphenyl)acrylate undergoes catalytic hydrogenation.
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Amination: The resulting ester is treated with ammonia or ammonium salts.
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Hydrolysis and Salt Formation: Saponification followed by HCl treatment yields the hydrochloride .
Table 1: Comparative Hydrogenation Conditions
Catalyst | Pressure (bar) | Substitution | Yield (%) |
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Rh(COD)₂BF₄ | 20 | Halogenated | 91–97 |
Pd/C | 5 | Alkyl | 85–91 |
Alternative Route via Friedel-Crafts Alkylation
The patent RU2802445C1 describes a streamlined synthesis for analogous compounds using veratraldehyde and hippuric acid. Key steps include:
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Condensation: Veratraldehyde reacts with hippuric acid in the presence of sodium acetate.
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Reduction: Sodium hydroxide and Raney nickel mediate reductive amination.
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Demethylation: Concentrated HBr removes methyl protecting groups.
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Salt Formation: HCl neutralization yields the hydrochloride.
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value |
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Molecular Formula | C₁₀H₁₄ClNO₂ |
Molecular Weight | 231.67 g/mol |
Solubility | High in water (>100 mg/mL) |
pKa (Carboxylic Acid) | ~2.5 |
pKa (Ammonium) | ~9.8 |
Melting Point | 210–215°C (dec.) |
The hydrochloride salt enhances aqueous solubility, critical for biological assays. The ortho-methyl group reduces ring electron density, affecting electrophilic substitution kinetics .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Melanin Analogues: Via oxidative polymerization, as demonstrated for dihydroxyphenyl derivatives .
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Anticancer Agents: β-Amino acids are incorporated into tubulin-binding peptides .
Asymmetric Catalysis
Chiral β-amino acids act as ligands in enantioselective synthesis. The (R)-configuration facilitates induction of helicity in metal complexes .
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